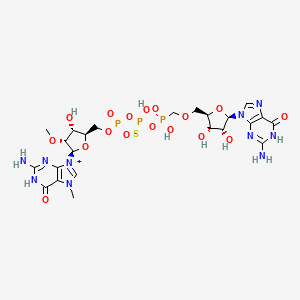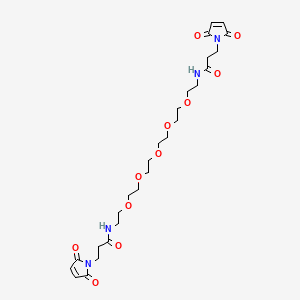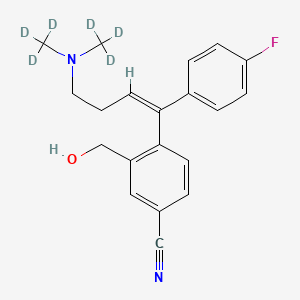
L-Isoleucine-13C6,d10,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine-13C6,d10,15N is a labeled form of the essential amino acid L-isoleucine. This compound is characterized by the incorporation of stable isotopes: carbon-13 (13C), deuterium (d10), and nitrogen-15 (15N). These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies, protein synthesis investigations, and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6,d10,15N involves the incorporation of isotopic labels into the L-isoleucine molecule. This process typically starts with the synthesis of labeled precursors, which are then used in the biosynthesis of L-isoleucine. The reaction conditions often involve the use of specific enzymes and controlled environments to ensure the accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that have been genetically engineered to incorporate the isotopic labels into L-isoleucine. This method ensures high yield and purity of the labeled compound, making it suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine-13C6,d10,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Isoleucine-13C6,d10,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acids in living organisms.
Medicine: Utilized in the development of new drugs and in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Isoleucine-13C6,d10,15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of L-isoleucine within biological systems. This tracking is facilitated by techniques such as mass spectrometry and NMR spectroscopy, which can detect the specific isotopic labels.
Vergleich Mit ähnlichen Verbindungen
L-Isoleucine-13C6,d10,15N is unique due to its combination of carbon-13, deuterium, and nitrogen-15 labels. Similar compounds include:
L-Leucine-13C6,15N: Another labeled amino acid used in similar research applications.
L-Valine-13C5,15N: A labeled form of L-valine, used in metabolic studies and protein synthesis investigations.
These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent. The unique combination of labels in this compound makes it particularly valuable for detailed metabolic and structural studies.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
148.184 g/mol |
IUPAC-Name |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |
InChI-Schlüssel |
AGPKZVBTJJNPAG-JIFBZMLASA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2] |
Kanonische SMILES |
CCC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


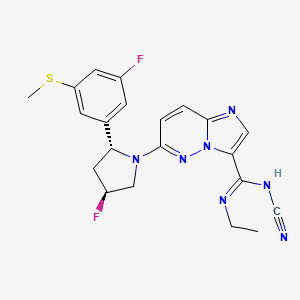
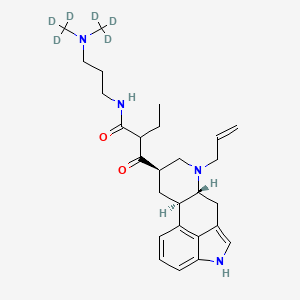
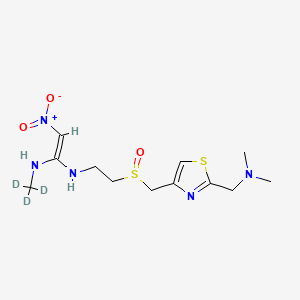
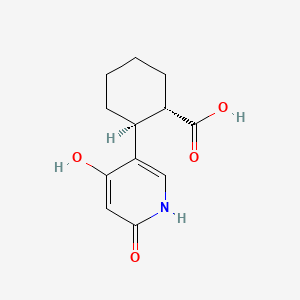
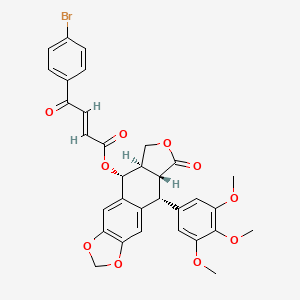
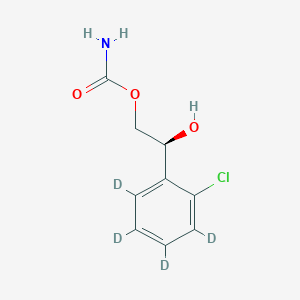
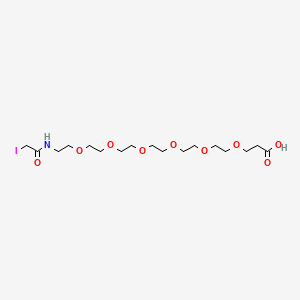

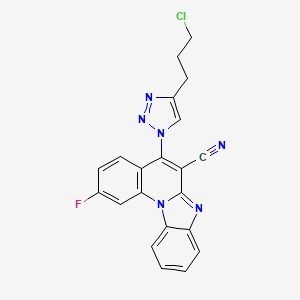
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
